molecular formula C11H10F4O2 B14348583 2-Phenyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolane CAS No. 93561-63-8

2-Phenyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolane

Cat. No.: B14348583
CAS No.: 93561-63-8
M. Wt: 250.19 g/mol
InChI Key: MVRRFRWAXPREBI-UHFFFAOYSA-N
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Description

2-Phenyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolane is a fluorinated organic compound that belongs to the class of dioxolanes. This compound is characterized by the presence of a phenyl group and a tetrafluoroethyl group attached to a dioxolane ring. Fluorinated compounds like this one are of significant interest due to their unique chemical properties, which include high thermal stability and resistance to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolane typically involves the reaction of phenyl-substituted dioxolane precursors with tetrafluoroethylating agents. One common method involves the treatment of N-(2-chloro-1,2-difluorovinyl)azoles with tetramethylammonium fluoride, which affords the corresponding N-(1,2,2,2-tetrafluoroethyl)azoles in yields of 66% and 59% .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into less oxidized forms.

    Substitution: The phenyl and tetrafluoroethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl-substituted dioxolane oxides, while reduction may produce phenyl-substituted dioxolane alcohols.

Scientific Research Applications

2-Phenyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its stability and unique chemical properties.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-Phenyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolane involves its interaction with molecular targets and pathways within a given system. The compound’s fluorinated groups enhance its binding affinity to specific enzymes or receptors, potentially altering their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,3-dioxolane: Lacks the tetrafluoroethyl group, resulting in different chemical properties.

    2-(1,2,2,2-Tetrafluoroethyl)-1,3-dioxolane: Lacks the phenyl group, leading to variations in reactivity and stability.

Uniqueness

2-Phenyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolane is unique due to the presence of both phenyl and tetrafluoroethyl groups, which confer a combination of high thermal stability, resistance to degradation, and specific reactivity patterns. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

93561-63-8

Molecular Formula

C11H10F4O2

Molecular Weight

250.19 g/mol

IUPAC Name

2-phenyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolane

InChI

InChI=1S/C11H10F4O2/c12-9(11(13,14)15)10(16-6-7-17-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2

InChI Key

MVRRFRWAXPREBI-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)(C2=CC=CC=C2)C(C(F)(F)F)F

Origin of Product

United States

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